2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Description
2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a synthetic organic compound featuring a pyrrolidin-2,5-dione (succinimide) core linked via a thioether bond to a nicotinic acid moiety (pyridine-3-carboxylic acid). The 4-ethylphenyl substituent on the pyrrolidinone ring distinguishes it from analogs. Its molecular formula is C₁₈H₁₆N₂O₄S, with a molecular weight of 356.39 g/mol.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-2-11-5-7-12(8-6-11)20-15(21)10-14(17(20)22)25-16-13(18(23)24)4-3-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQGZPCFNGEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidine derivative with a thiol compound under mild conditions.
Attachment of the Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nicotinic acid moiety can undergo electrophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated nicotinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The thioether linkage and pyrrolidine ring make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a drug or a biochemical probe.
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The thioether linkage and pyrrolidine ring may interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety could facilitate binding to nicotinic acetylcholine receptors or other pyridine-binding proteins, influencing cellular pathways and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ethyl vs. Ethoxy Substituents
The closest structural analog is 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 448198-55-8), which replaces the ethyl group with an ethoxy (-OCH₂CH₃) substituent . Key differences include:
| Parameter | Target Compound (Ethyl) | Ethoxyphenyl Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄S | C₁₈H₁₆N₂O₅S |
| Molecular Weight | 356.39 g/mol | 372.39 g/mol |
| Substituent Polarity | Nonpolar (ethyl) | Polar (ethoxy) |
| Lipophilicity (logP) | Higher (estimated) | Lower (due to oxygen) |
This substitution may influence bioavailability and target binding in biological systems.
Antimicrobial Thioether-Containing Compounds
Compounds with thioether linkages and aromatic substituents, such as 1-(4-ethylphenyl)-ethanone and 2-(methylthio)benzothiazole, exhibit antimicrobial activity against P. parasitica var. nicotianae with EC₅₀ values ranging from 27.46 to 366.37 mg/L .
Pharmacologically Active Thioethers: Montelukast Sodium
Montelukast sodium (C₃₅H₃₅ClNNaO₃S), a leukotriene receptor antagonist used in asthma, shares a thioether bond but features a larger, more complex structure with a quinolinyl group and cyclopropane moiety . While the target compound lacks Montelukast’s specific receptor-targeting groups, its thioether linkage and aromatic systems may support diverse interactions, hinting at unexplored therapeutic avenues.
Implications for Research
- Substituent Effects : Ethyl vs. ethoxy substitutions warrant further study to optimize solubility and activity.
- Biological Screening : The target compound should be tested against microbial targets (e.g., P. parasitica) given structural parallels to active analogs .
- Therapeutic Potential: Thioether-containing compounds like Montelukast highlight the need to explore diverse targets, such as inflammatory pathways .
Biological Activity
2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.39 g/mol |
| CAS Number | 838905-98-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thioether linkage and pyrrolidine ring may modulate the activity of various enzymes or receptors. Notably, the nicotinic acid moiety is likely to facilitate binding to nicotinic acetylcholine receptors (nAChRs) and other pyridine-binding proteins, influencing cellular pathways such as neurotransmission and angiogenesis.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine rings have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy. In a study involving pyridine derivatives, one compound demonstrated an IC50 value of 65 nM against VEGFR-2, alongside potent cytotoxic effects on HepG2 and MCF-7 cancer cell lines with IC50 values of 21.00 µM and 26.10 µM respectively .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Compounds that interact with nAChRs have been associated with neuroprotection in various models of neurodegeneration. The modulation of cholinergic signaling through nAChRs could provide therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies and Research Findings
- VEGFR Inhibition : A study on related compounds demonstrated their effectiveness as VEGFR inhibitors, suggesting that modifications similar to those in this compound could enhance its anticancer properties .
- Neurotransmission Modulation : Investigations into the interactions of similar compounds with nAChRs revealed potential pathways for enhancing cognitive function and offering neuroprotection .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | Methyl group instead of ethyl | Moderate anticancer activity |
| 2-{(1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl)}benzoic acid | Contains a benzoic acid moiety | Limited studies available |
| 2-{(1-(4-Ethylphenyl)-5-hydroxypyrrolidin-3-yl)}nicotinic acid | Hydroxyl group addition | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
